1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Overview
Description
1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a pyrrolidinyl group substituted with a difluoromethyl group and a piperidinyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the difluoromethylated pyrrolidinyl precursor This precursor can be obtained through the reaction of pyrrolidine with a suitable difluoromethylating agent under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one has found applications in several scientific research areas:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool for studying biological processes and pathways, particularly those involving fluorine-containing compounds.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: The compound can be utilized in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group, in particular, can enhance the compound's binding affinity and selectivity towards certain biological targets, leading to desired therapeutic or biological outcomes.
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Difluoromethylated pyrroles and thiophenes
Other fluorinated heterocyclic compounds
Properties
IUPAC Name |
1-[3-(difluoromethyl)pyrrolidin-1-yl]-2-piperidin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-12(14)10-3-6-16(8-10)11(17)7-9-1-4-15-5-2-9/h9-10,12,15H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVCZUPJCZENEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCC(C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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